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Compound of Interest

Compound Name: CKD-519

Cat. No.: B606711

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) properties of
CKD-519, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, across
various species. The data presented is compiled from preclinical and clinical studies to support
further research and development of this compound for the treatment of dyslipidemia.

Executive Summary

CKD-519 has been evaluated in several species, including mice, hamsters, rats, monkeys, and
humans. Preclinical studies in animals have demonstrated dose-dependent exposure, while
clinical trials in healthy human subjects have characterized its safety, tolerability, and
pharmacokinetic profile. This document summarizes the key PK parameters, details the
experimental methodologies employed in these studies, and provides a visual representation of
the relevant biological pathway.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of CKD-519 observed in
different species following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of CKD-519 in
Humans (Single Oral Ascending Dose)[1]
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AUCinf

Dose (mg) Tmax (h) Cmax (ng/mL) t1/2 (h)
(ng-h/mL)

25 6.0 454 +15.1 2030 + 540 39.6 + 8.6

50 5.0 72.8 £39.2 3460 £ 1210 50.7£11.2

100 55 110.0£47.9 6090 + 2230 61.8+16.2

200 6.0 149.7 £55.1 8960 + 3280 704155

400 5.0 224.0 £ 98.6 14700 £ 5840 68.9+£13.9

Data are presented as mean + standard deviation. Tmax is presented as median.

Table 2: Pharmacokinetic Parameters of CKD-519 in

imal Models ( |ministration)[2]

. AUCInf
Species Dose (mg/kg) Cmax (ng/mL) t1/2 (h)
(ng-h/mL)
Hamster 0.5 230+ 31 38971 3.1+£05
Rat 0.5 184 + 25 405 £ 55 3.8+04
Monkey 0.1 79+11 243 +41 6.2+1.1

Data are presented as mean + standard deviation.

Table 3: Pharmacokinetic Parameters of CKD-519 in
Animal Models (Oral Administration)[2]
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Species Dose Tmax (h) Cmax AUCInT t1/2 (h)
(mglkg) (ng/mL) (ng-h/imL)

Hamster 3 4.0 117+21 1430 = 250 52+0.9

15 6.0 345 £ 62 5210 £ 940 6.1+1.1

45 8.0 580 £ 104 11500 £ 2070 7.3+1.3

Rat 5 6.0 155+ 28 2100 = 380 58x1.0

15 8.0 310 £ 56 5800 £+ 1040 6.9+1.2

45 8.0 490 + 88 108001940 8.1+15

Monkey 1 4.0 9517 1350 * 240 7514

5 6.0 280 =50 4900 + 880 8.8+1.6

30 8.0 510+ 92 11200 £ 2020 10.2+1.8

Data are presented as mean + standard deviation. Tmax is presented as median.

Experimental Protocols
Human Single Ascending Dose Study

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in
healthy adult subjects.[1] Participants were enrolled into one of five dose cohorts (25, 50, 100,
200, or 400 mg of CKD-519) or a placebo group.[1] Serial blood samples were collected at
predefined time points to determine the plasma concentrations of CKD-519.

Inclusion Criteria:

o Healthy adult volunteers.

Exclusion Criteria:

 History of clinically significant diseases.

o Hypersensitivity to drugs.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5117885/
https://www.benchchem.com/product/b606711?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5117885/
https://www.benchchem.com/product/b606711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e Abnormal blood pressure readings.[2]
» Positive results for drug screening or serology tests.[2]

Bioanalytical Method: Plasma concentrations of CKD-519 were determined using a validated
high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
[3] The assay had a lower limit of quantification of 1.0 ng/mL.[3]

Animal Pharmacokinetic Studies

Pharmacokinetic studies were performed in male hamsters, rats, and monkeys. A single dose
of CKD-519 was administered either orally or via intravenous infusion to fasted animals.[4]

Dosing:

o Hamsters: 0.5 mg/kg (IV); 3, 15, or 45 mg/kg (PO).[4]
e Rats: 0.5 mg/kg (1V); 5, 15, or 45 mg/kg (PO).[4]

e Monkeys: 0.1 mg/kg (IV); 1, 5, or 30 mg/kg (PO).[4]

Blood Sampling: Blood samples were collected at various time points post-administration. For
hamsters and rats, samples were taken up to 24 hours, and for monkeys, up to 72 hours.[4]

Bioanalytical Method: Plasma concentrations of CKD-519 were measured using a validated
HPLC-MS/MS method.[4]

Mandatory Visualization
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Caption: Mechanism of action of CKD-519 as a CETP inhibitor.

Caption: Experimental workflow for pharmacokinetic studies of CKD-519.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cross-Species Pharmacokinetic Profile of CKD-519: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31311144/
https://pubmed.ncbi.nlm.nih.gov/31311144/
https://pubmed.ncbi.nlm.nih.gov/31311144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6680430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6680430/
https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-pharmacokinetics
https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-pharmacokinetics
https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-pharmacokinetics
https://www.benchchem.com/product/b606711#cross-species-comparison-of-ckd-519-pharmacokinetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606711?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

